
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of carbolines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves several steps. One common method includes the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Common reagents for these reactions include borane complexes, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride can be compared with other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . These compounds share a similar core structure but differ in their substituents and biological activities. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
40431-55-8 |
|---|---|
Molekularformel |
C14H22Cl2N2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
2,6,8-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-9-6-10(2)14-11(7-9)12-8-16(3)5-4-13(12)15-14;;/h6-7,12-13,15H,4-5,8H2,1-3H3;2*1H |
InChI-Schlüssel |
BZIGHUMLVDZQIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C3CN(CCC3N2)C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-phosphane](/img/structure/B14653864.png)


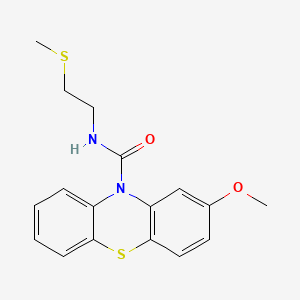
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)

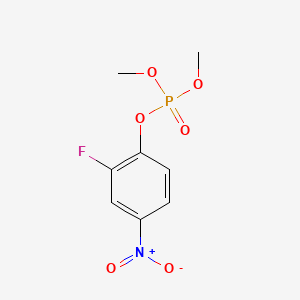
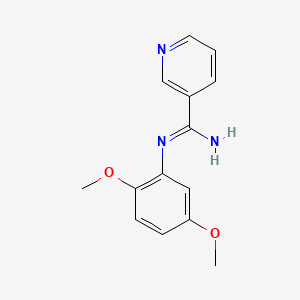

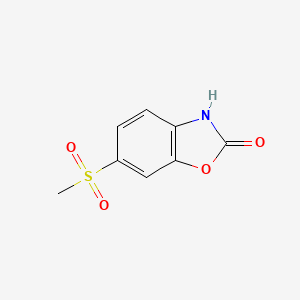

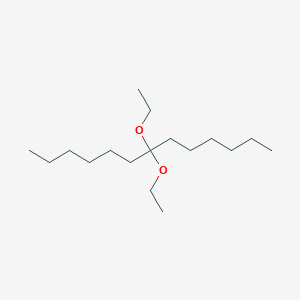
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)

